molecular formula C17H23F3N2O4 B1398152 C,C'-Bis-tert-butyl N-4-amino-2-trifluoromethylphenyl)iminodicarbonate CAS No. 1089725-60-9

C,C'-Bis-tert-butyl N-4-amino-2-trifluoromethylphenyl)iminodicarbonate

Cat. No. B1398152
M. Wt: 376.4 g/mol
InChI Key: QCRGRVUAKQVTQI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds, such as Di-tert-butyl-iminodicarboxylate, involves the use of the compound as a reagent for the preparation of primary amines from alkyl halides . It is also used in the Mitsunobu reaction to prepare amines from alcohols . The reagent is deprotonated to give the potassium salt, which is N-alkylated. The Boc protecting groups are subsequently removed under acidic conditions .

Scientific Research Applications

Bioactivities and Environmental Fate

  • Natural Sources and Bioactivities : Certain derivatives of tert-butyl phenols, like 2,4-Di-tert-butylphenol, are found in various organisms and exhibit strong toxicity against a wide range of testing organisms. Their natural occurrence and bioactivities suggest a complex interaction with biological systems, which might be relevant for derivatives like C,C'-Bis-tert-butyl N-4-amino-2-trifluoromethylphenyl)iminodicarbonate (Zhao et al., 2020).

  • Environmental Occurrence and Toxicity of Phenolic Antioxidants : Studies on synthetic phenolic antioxidants (SPAs) which share structural similarities with C,C'-Bis-tert-butyl derivatives, show their widespread presence in the environment and potential toxicological impacts. They are used to prevent oxidative reactions in products, suggesting possible applications of C,C'-Bis-tert-butyl derivatives in similar domains (Liu & Mabury, 2020).

Chemical Synthesis and Industrial Applications

  • Catalytic Non-Enzymatic Kinetic Resolution : The process of kinetic resolution, especially in the synthesis of chiral compounds, is significant in the pharmaceutical industry. The catalytic, non-enzymatic approach is gaining popularity, and compounds like C,C'-Bis-tert-butyl derivatives might find applications in this domain due to their potential catalytic properties (Pellissier, 2011).

  • Synthesis of N-heterocycles via Sulfinimines : Chiral sulfinamides are crucial in the stereoselective synthesis of amines and their derivatives. The tert-butyl group is widely used in this context, hinting at the potential utility of C,C'-Bis-tert-butyl derivatives in the synthesis of structurally diverse N-heterocycles, which are vital in pharmaceuticals (Philip et al., 2020).

  • Environmental Water Pollution and Ecotoxicity : The degradation products of certain tert-butyl compounds are known to cause environmental pollution and possess ecotoxicity, which underscores the importance of understanding the environmental impact and fate of C,C'-Bis-tert-butyl derivatives (Olaniyan et al., 2020).

  • Selective Organic Synthesis Over Metal Cation-exchanged Clay Catalyst : The use of metal cation-exchanged clay catalysts in organic synthesis is significant. The presence of tert-butyl groups in catalysts can lead to substrate-selective reactions, suggesting a potential role for C,C'-Bis-tert-butyl derivatives in similar catalytic processes (Tateiwa & Uemura, 1997).

properties

IUPAC Name

tert-butyl N-[4-amino-2-(trifluoromethyl)phenyl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23F3N2O4/c1-15(2,3)25-13(23)22(14(24)26-16(4,5)6)12-8-7-10(21)9-11(12)17(18,19)20/h7-9H,21H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCRGRVUAKQVTQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C1=C(C=C(C=C1)N)C(F)(F)F)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23F3N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

C,C'-Bis-tert-butyl N-4-amino-2-trifluoromethylphenyl)iminodicarbonate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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